Cas no 87905-98-4 (5-Amino-N-benzyloxycarbonylpentanol)

5-Amino-N-benzyloxycarbonylpentanol structure
87905-98-4 structure
اسم المنتج:5-Amino-N-benzyloxycarbonylpentanol
كاس عدد:87905-98-4
وسط:C13H19NO3
ميغاواط:237.294863939285
MDL:MFCD01863135
CID:709047
PubChem ID:4072414

5-Amino-N-benzyloxycarbonylpentanol الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Benzyl (5-hydroxypentyl)carbamate
    • 5-Amino-N-benzyloxycarbonylpentanol
    • 5-(Z-Amino)-1-Pentanol
    • benzyl N-(5-hydroxypentyl)carbamate
    • Carbamic acid,N-(5-hydroxypentyl)-, phenylmethyl ester
    • N-benzyloxycarbonyl-1-hydroxypentyl-5-amine
    • N-benzyloxycarbonyl-5-aminopentane-1-ol
    • Carbamic acid, (5-hydroxypentyl)-, phenylmethyl ester (9CI)
    • Phenylmethyl N-(5-hydroxypentyl)carbamate (ACI)
    • 5-[(Benzyloxycarbonyl)amino]-1-pentanol
    • N-Benzyloxycarbonyl-5-aminopentanol
    • DB-108451
    • BP-28384
    • TYIYHFWLYLHCHY-UHFFFAOYSA-N
    • DTXSID10399033
    • SCHEMBL887187
    • CS-0204245
    • MFCD01863135
    • Benzyl(5-hydroxypentyl)carbamate
    • BS-23326
    • EN300-314690
    • 5-(Z-Amino)-1-pentanol, >=98.0%
    • N-CBZ-5-amino-1-pentanol
    • A1-62456
    • XH1161
    • BENZYL 5-HYDROXYPENTYLCARBAMATE
    • 5-(Cbz-amino)-1-pentanol
    • AKOS015902526
    • SY241854
    • N-Cbz-5-hydroxypentylamine
    • 87905-98-4
    • MDL: MFCD01863135
    • نواة داخلي: 1S/C13H19NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,14,16)
    • مفتاح Inchi: TYIYHFWLYLHCHY-UHFFFAOYSA-N
    • ابتسامات: O=C(NCCCCCO)OCC1C=CC=CC=1

حساب السمة

  • نوعية دقيقة: 237.13600
  • النظائر كتلة واحدة: 237.13649347g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 17
  • تدوير ملزمة العد: 9
  • تعقيدات: 203
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • تهمة السطحية: 0
  • إكسلوغ 3: 1.8
  • tautomeric العد: 2
  • طوبولوجي سطح القطب: 58.6Ų

الخصائص التجريبية

  • اللون / الشكل: White powder
  • نقطة انصهار: 43-47 ºC
  • بسا: 58.56000
  • لوغب: 2.46630
  • الذوبان: Not determined

5-Amino-N-benzyloxycarbonylpentanol أمن المعلومات

  • رمزي: GHS07
  • إشارة عشوائية:Warning
  • وصف الخطر: H315-H319-H335
  • تحذير: P261-P305+P351+P338
  • رقم نقل البضائع الخطرة:NONH for all modes of transport
  • WGK ألمانيا:3
  • رمز الفئة الخطرة: 36/37/38
  • تعليمات السلامة: S26
  • تحديد البضائع الخطرة: Xi
  • مصطلح خطر:R36/37/38

5-Amino-N-benzyloxycarbonylpentanol بيانات الجمارك

  • رمز النظام المنسق:2924299090
  • بيانات الجمارك:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

5-Amino-N-benzyloxycarbonylpentanol الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Enamine
EN300-314690-0.25g
benzyl N-(5-hydroxypentyl)carbamate
87905-98-4 95.0%
0.25g
$131.0 2025-03-19
Ambeed
A302500-100mg
Benzyl (5-hydroxypentyl)carbamate
87905-98-4 98%
100mg
$31.0 2025-02-21
Enamine
EN300-314690-1.0g
benzyl N-(5-hydroxypentyl)carbamate
87905-98-4 95.0%
1.0g
$142.0 2025-03-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B10855-250mg
Benzyl (5-hydroxypentyl)carbamate
87905-98-4 96%
250mg
¥176.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B10855-1g
Benzyl (5-hydroxypentyl)carbamate
87905-98-4 96%
1g
¥446.0 2024-07-16
eNovation Chemicals LLC
Y1197835-1g
5-(Cbz-amino)-1-pentanol
87905-98-4 95%
1g
$110 2023-09-03
eNovation Chemicals LLC
Y1197835-10g
5-(Cbz-amino)-1-pentanol
87905-98-4 95%
10g
$370 2024-07-20
TRC
A599580-2g
5-Amino-N-benzyloxycarbonylpentanol
87905-98-4
2g
$ 173.00 2023-04-19
Ambeed
A302500-5g
Benzyl (5-hydroxypentyl)carbamate
87905-98-4 98%
5g
$219.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
TZ984-10g
5-Amino-N-benzyloxycarbonylpentanol
87905-98-4 96%
10g
3418CNY 2021-05-07

5-Amino-N-benzyloxycarbonylpentanol طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Tosyl chloride ,  Silver triflate Solvents: Dichloromethane ;  3 h, rt
1.2 Solvents: Dichloromethane ;  1 h
المراجع
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  7 h, 45 °C
2.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ,  Dichloromethane ;  20 min, 90 °C
3.2 Solvents: Dichloromethane ;  1 h
المراجع
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Sodium methoxide Solvents: Methanol ;  overnight, rt
2.2 Reagents: Amberlite IR 120 ;  rt
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; overnight, rt
3.2 Reagents: Water ;  0 °C
4.1 Reagents: N-Iodosuccinimide ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  2 - 3 h, -40 °C
4.2 Solvents: Dichloromethane ;  1 h
المراجع
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; overnight
1.2 Reagents: Water
المراجع
Asymmetric Organocatalytic Intramolecular Aza-Michael Addition of Enone Carbamates: Catalytic Enantioselective Access to Functionalized 2-Substituted Piperidines
Liu, Jian-Dong; et al, Advanced Synthesis & Catalysis, 2011, 353(14-15), 2721-2730

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: Dichloromethane ,  Water ;  4 h, rt
المراجع
Analysis of the dispersity in carbohydrate loading of synthetic glycoproteins using MALDI-TOF mass spectrometry
Patel, Mitul K.; et al, Chemical Communications (Cambridge, 2010, 46(48), 9119-9121

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ,  Dichloromethane ;  20 min, 90 °C
2.2 Solvents: Dichloromethane ;  1 h
المراجع
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C; 0 °C → rt; 12 h, rt
المراجع
Beyond Switches: Ratcheting a Particle Energetically Uphill with a Compartmentalized Molecular Machine
Chatterjee, Manashi N.; et al, Journal of the American Chemical Society, 2006, 128(12), 4058-4073

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; overnight, rt
1.2 Reagents: Water ;  0 °C
2.1 Reagents: N-Iodosuccinimide ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  2 - 3 h, -40 °C
2.2 Solvents: Dichloromethane ;  1 h
المراجع
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; overnight, rt
1.2 Reagents: Water ;  0 °C
2.1 Reagents: Tosyl chloride ,  Silver triflate Solvents: Dichloromethane ;  3 h, rt
2.2 Solvents: Dichloromethane ;  1 h
المراجع
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

طريقة الإنتاج 10

رد فعل الشرط
1.1 Catalysts: Camphorsulfonic acid Solvents: Acetonitrile ;  overnight, rt
1.2 Reagents: Trimethylamine ;  rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; overnight, rt
2.2 Reagents: Water ;  0 °C
3.1 Reagents: Tosyl chloride ,  Silver triflate Solvents: Dichloromethane ;  3 h, rt
3.2 Solvents: Dichloromethane ;  1 h
المراجع
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Triethylsilane ,  Hexamethyldisilazane Catalysts: Ferrous sulfate heptahydrate Solvents: Dichloromethane ;  24 h, rt
المراجع
Iron-catalyzed four-component reaction for the synthesis of protected primary amines
Yang, Bai-ling; et al, European Journal of Organic Chemistry, 2007, (28), 4646-4650

طريقة الإنتاج 12

رد فعل الشرط
المراجع
Synthesis of amides from carboxylic acids and derivatives
Ziegler, T., Science of Synthesis, 2005, 21, 43-75

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ,  Dichloromethane ;  20 min, 90 °C
1.2 Solvents: Dichloromethane ;  1 h
المراجع
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: N-Iodosuccinimide ,  Trifluoromethanesulfonic acid ,  4-Methylphenyl 2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-β-D-g… Solvents: Dichloromethane ;  2 - 3 h, -40 °C
1.2 Solvents: Dichloromethane ;  1 h
المراجع
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; overnight, rt
المراجع
Strategies for the Asymmetric Construction of Pelletierine and its Use in the Synthesis of Sedridine, Myrtine, and Lasubine
Zaidan, Raed K. ; et al, European Journal of Organic Chemistry, 2019, 2019(31-32), 5354-5367

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  rt; 10 h, 40 °C
1.2 Reagents: Triethylamine
1.3 Reagents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; overnight
2.2 Reagents: Water
المراجع
Asymmetric Organocatalytic Intramolecular Aza-Michael Addition of Enone Carbamates: Catalytic Enantioselective Access to Functionalized 2-Substituted Piperidines
Liu, Jian-Dong; et al, Advanced Synthesis & Catalysis, 2011, 353(14-15), 2721-2730

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; overnight, 50 °C
2.1 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ;  rt; 10 h, 40 °C
2.2 Reagents: Triethylamine
2.3 Reagents: Water
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; overnight
3.2 Reagents: Water
المراجع
Asymmetric Organocatalytic Intramolecular Aza-Michael Addition of Enone Carbamates: Catalytic Enantioselective Access to Functionalized 2-Substituted Piperidines
Liu, Jian-Dong; et al, Advanced Synthesis & Catalysis, 2011, 353(14-15), 2721-2730

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ,  Dichloromethane ;  20 min, 90 °C
1.2 Solvents: Dichloromethane ;  1 h
المراجع
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: N-Iodosuccinimide ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  2 - 3 h, -40 °C
1.2 Solvents: Dichloromethane ;  1 h
المراجع
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  overnight, rt
1.2 Reagents: Amberlite IR 120 ;  rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; overnight, rt
2.2 Reagents: Water ;  0 °C
3.1 Reagents: N-Iodosuccinimide ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  2 - 3 h, -40 °C
3.2 Solvents: Dichloromethane ;  1 h
المراجع
Simple and Practical Real-Time Analysis of Solid-Phase Reactions by Thin-Layer Chromatography
Wu, Chia-Hui; et al, Synlett, 2018, 29(11), 1430-1436

5-Amino-N-benzyloxycarbonylpentanol Raw materials

5-Amino-N-benzyloxycarbonylpentanol Preparation Products

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:87905-98-4)5-Amino-N-benzyloxycarbonylpentanol
A1207639
نقاء:99%
كمية:5g
الأسعار ($):197.0